Myristoyl-glycyl-seryl-seryl-lysine

説明

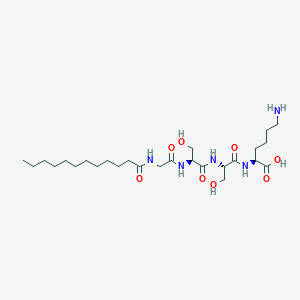

Myristoyl-glycyl-seryl-seryl-lysine is a synthetic peptide featuring a myristoyl (C14:0 fatty acid) group covalently linked to a tetrapeptide sequence (Gly-Ser-Ser-Lys). This compound is hypothesized to play roles in cellular signaling, drug delivery, or antimicrobial activity, though specific applications require further validation .

特性

CAS番号 |

130170-10-4 |

|---|---|

分子式 |

C12H8F16O2 |

分子量 |

559.7 g/mol |

IUPAC名 |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-(dodecanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C26H49N5O8/c1-2-3-4-5-6-7-8-9-10-14-22(34)28-16-23(35)29-20(17-32)24(36)31-21(18-33)25(37)30-19(26(38)39)13-11-12-15-27/h19-21,32-33H,2-18,27H2,1H3,(H,28,34)(H,29,35)(H,30,37)(H,31,36)(H,38,39)/t19-,20-,21-/m0/s1 |

InChIキー |

UFIOOULPNRLKQF-ACRUOGEOSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |

異性体SMILES |

CCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O |

正規SMILES |

CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |

配列 |

GSSK |

同義語 |

myristoyl-Gly-Ser-Ser-Lys myristoyl-glycyl-seryl-seryl-lysine |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Myristoylated Derivatives

Myristoyl Choline Chloride (CAS 4277-89-8)

- Structure : Myristoyl group attached to choline (quaternary ammonium base).

- Comparison: Unlike the peptide backbone of Myristoyl-glycyl-seryl-seryl-lysine, this compound is a lipid-quaternary ammonium hybrid. The choline group enhances water solubility, while the myristoyl tail aids membrane integration.

Methyl Myristelaidate (CAS 72025-18-4)

- Structure : Trans-isomer of myristic acid methyl ester.

- Comparison : A simple ester lacking peptide or charged groups. It serves as a lipid model for studying membrane fluidity or as a cosmetic ingredient. The absence of a peptide backbone limits its biological interactivity compared to this compound .

Lysine-Containing Peptides

L-Lysine, L-methionyl-L-serylglycylglycyl-L-lysyl-L-serylglycylglycyl (CAS 627863-67-6)

- Structure : Complex peptide with methionine, serine, glycine, and lysine residues.

- Comparison : Shares lysine and serine residues but lacks a myristoyl group. The glycine-rich sequence may enhance flexibility, while methionine introduces sulfur-based reactivity. Functional differences likely arise from the absence of lipid anchoring .

Trilisine (LYSYLLYSYLLYSINE, CAS 13184-14-0)

- Structure : Polylysine (Lys-Lys-Lys) with three lysine units.

- Comparison: Highly cationic due to multiple ε-amino groups, enabling DNA binding or antimicrobial activity.

Physicochemical and Bioactive Properties

Table 1: Key Properties of Compared Compounds

| Compound | Molecular Formula | Key Functional Groups | Lipophilicity (LogP)* | Key Applications |

|---|---|---|---|---|

| This compound | C₂₃H₄₄N₆O₈ | Myristoyl, Ser, Lys | ~3.5 (estimated) | Drug delivery, signaling |

| Myristoyl Choline Chloride | C₁₉H₄₀ClNO₂ | Myristoyl, Quaternary amine | ~4.2 | Surfactants, liposomes |

| Methyl Myristelaidate | C₁₅H₂₈O₂ | Myristoyl ester | ~6.0 | Lipid modeling, cosmetics |

| Trilisine | C₁₈H₃₈N₆O₄ | Polylysine | ~-2.0 | Antimicrobial, gene delivery |

*LogP values estimated via computational tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。